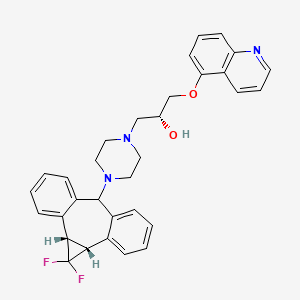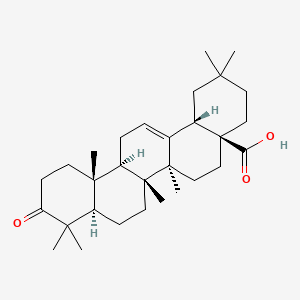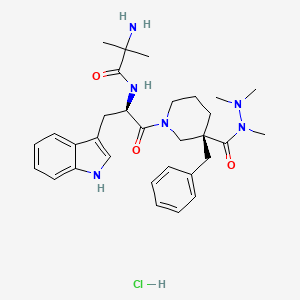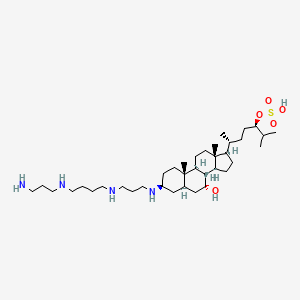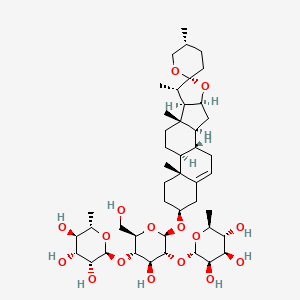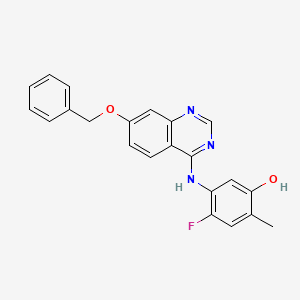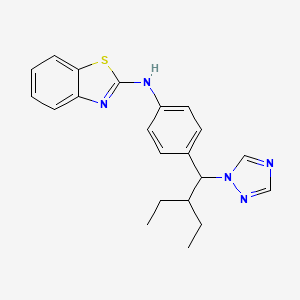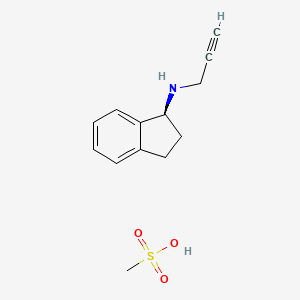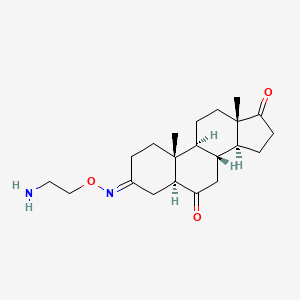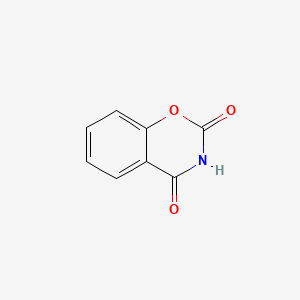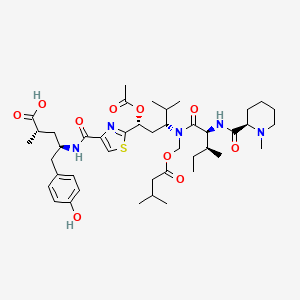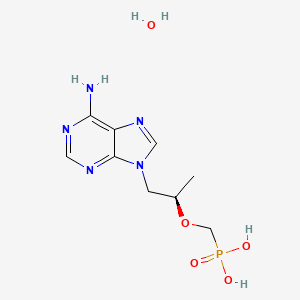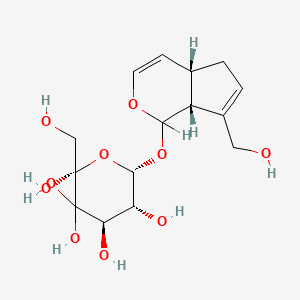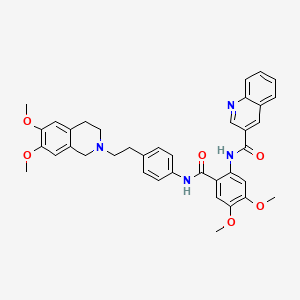![molecular formula C22H33Cl2N3O3 B1662572 8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride CAS No. 21102-95-4](/img/structure/B1662572.png)
8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride
説明
This compound contains a piperazine ring, which is a common feature in many pharmaceuticals, including antipsychotics and antidepressants . The methoxyphenyl group could potentially contribute to the lipophilicity of the compound, which might affect its pharmacokinetics.
Molecular Structure Analysis
The compound contains a piperazine ring, a spiro[4.5]decane ring, and a dione group. These functional groups could potentially interact with biological targets through hydrogen bonding, ionic interactions, and hydrophobic interactions .Chemical Reactions Analysis
Piperazine rings can undergo a variety of reactions, including acylation, alkylation, and substitution . The reactivity of the compound would also be influenced by the other functional groups present.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the piperazine ring could contribute to its basicity, while the dione group could contribute to its acidity .科学的研究の応用
Anticonvulsant Activity
8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride has been evaluated for its anticonvulsant properties. A study by Obniska, Kamiński, and Tatarczyńska (2006) demonstrated that compounds with structural similarities showed significant anticonvulsant activity, suggesting potential applications in this area (Obniska, Kamiński, & Tatarczyńska, 2006).
Solid-State Analysis
In a solid-state analysis, Kozioł, Chilmonczyk, and Cybulski (2006) examined a similar compound, observing its conformational properties. These insights contribute to the understanding of its physical and chemical properties in solid form (Kozioł, Chilmonczyk, & Cybulski, 2006).
Synthesis and Chemical Properties
The compound has been a subject of study in terms of its synthesis and overall yield. Luo et al. (2011) achieved a significant overall yield in its synthesis, highlighting its feasible production for further research applications (Luo, Xia, Qian, Chen, & He, 2011).
Cardiovascular Research
The compound's role in cardiovascular function has been explored, with research by Arévalo-León et al. (2003) investigating its impact on the contraction of rat mesenteric artery and its interaction with adrenoceptors (Arévalo-León, Gallardo-Ortíz, Urquiza‐Marín, & Villalobos-Molina, 2003).
Enantioselective Microbial Reduction
Patel et al. (2005) researched the enantioselective microbial reduction of a structurally related compound, contributing to the understanding of its stereochemical aspects (Patel, Chu, Nanduri, Li, Kotnis, Parker, Liu, & Mueller, 2005).
Hypotensive Effects
The hypotensive effects of the compound, particularly its influence on blood pressure and heart rate, have been a focus in studies like those conducted by Villalobos-Molina et al. (2004), offering insights into its potential therapeutic applications in cardiovascular disorders (Villalobos-Molina, Gil-Flores, Gallardo-Ortíz, López-Guerrero, & Ibarra, 2004).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
8-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-8-azaspiro[4.5]decane-7,9-dione;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3.2ClH/c1-28-19-7-3-2-6-18(19)24-13-10-23(11-14-24)12-15-25-20(26)16-22(17-21(25)27)8-4-5-9-22;;/h2-3,6-7H,4-5,8-17H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBOMXUDFLRHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC4(CCCC4)CC3=O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175334 | |
| Record name | 1,1-Cyclopentanediacetimide, N-(2-(4-(o-methoxyphenyl)-1-piperazinyl)ethyl)-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride | |
CAS RN |
21102-95-4 | |
| Record name | BMY-7378 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021102954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Cyclopentanediacetimide, N-(2-(4-(o-methoxyphenyl)-1-piperazinyl)ethyl)-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMY-7378 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC07KV8T5O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



